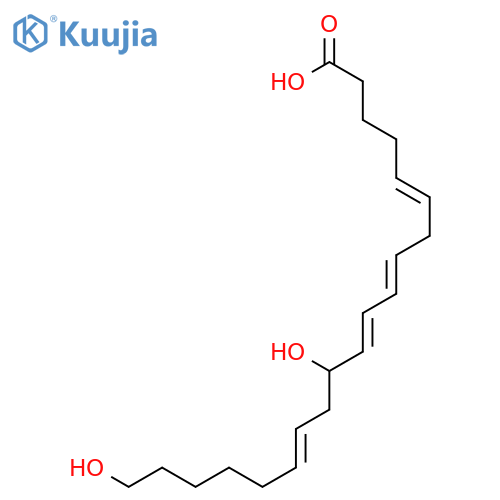Cas no 89614-44-8 (12(S),20-DiHETE)

12(S),20-DiHETE structure
商品名:12(S),20-DiHETE
12(S),20-DiHETE 化学的及び物理的性質
名前と識別子
-
- 5,8,10,14-Eicosatetraenoicacid, 12,20-dihydroxy-, (5Z,8Z,10E,12S,14Z)-
- 12(S),20-DIHETE
- 12S,20-Dihydroxy-5,8,10,14-(Z,Z,E,Z)-eicosatetraenoic acid
- NCGC00161257-01
- BML1-C12
- 89614-44-8
- (5Z,8Z,10E,12S,14Z)-12,20-dihydroxyicosa-5,8,10,14-tetraenoic acid
- 12(S),20-DiHETE
-
- インチ: InChI=1S/C20H32O4/c21-18-14-10-6-5-8-12-16-19(22)15-11-7-3-1-2-4-9-13-17-20(23)24/h2-4,7-8,11-12,15,19,21-22H,1,5-6,9-10,13-14,16-18H2,(H,23,24)/b4-2-,7-3-,12-8-,15-11+/t19-/m1/s1
- InChIKey: NUPDGIJXOAHJRW-SPEZKLIQSA-N
- ほほえんだ: C(CCC=CCC(C=CC=CCC=CCCCC(=O)O)O)CCO
計算された属性
- せいみつぶんしりょう: 336.23000
- どういたいしつりょう: 336.23
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 24
- 回転可能化学結合数: 15
- 複雑さ: 408
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 4
- トポロジー分子極性表面積: 77.8A^2
- 疎水性パラメータ計算基準値(XlogP): 3.6
じっけんとくせい
- 密度みつど: 1.041±0.06 g/cm3 (20 ºC 760 Torr),
- ようかいど: 極微溶性(0.27 g/l)(25ºC)、
- PSA: 77.76000
- LogP: 4.15990
12(S),20-DiHETE 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHENG KE LU SI SHENG WU JI SHU | sc-200412-50 µg |
12(S),20-DiHETE, |
89614-44-8 | ≥99% | 50µg |
¥3,151.00 | 2023-07-11 | |
| TRC | D446398-100μg |
12(S),20-DiHETE |
89614-44-8 | 100μg |
$ 408.00 | 2023-04-14 | ||
| TRC | D446398-50µg |
12(S),20-DiHETE |
89614-44-8 | 50µg |
$265.00 | 2023-05-18 | ||
| TRC | D446398-100µg |
12(S),20-DiHETE |
89614-44-8 | 100µg |
$408.00 | 2023-05-18 | ||
| TRC | D446398-50μg |
12(S),20-DiHETE |
89614-44-8 | 50μg |
$ 265.00 | 2023-04-14 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-200412-50µg |
12(S),20-DiHETE, |
89614-44-8 | ≥99% | 50µg |
¥3151.00 | 2023-09-05 |
12(S),20-DiHETE 関連文献
-
Azusa Kondoh,Sho Ishikawa,Takuma Aoki Chem. Commun., 2016,52, 12513-12516
-
Young Hun Kang,Juwhan Ryu,Song Yun Cho,Kwang-Suk Jang J. Mater. Chem. A, 2015,3, 21428-21433
-
Angelina Z. Monroe,William H. Gordon,Jared S. Wood,Gary E. Martin,Jeremy B. Morgan,R. Thomas Williamson Chem. Commun., 2021,57, 5658-5661
89614-44-8 (12(S),20-DiHETE) 関連製品
- 2137570-97-7(9-cyclobutyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine)
- 2141326-51-2(4-(2,4-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde)
- 1428901-15-8(3-(2-methylpropyl)azetidin-3-ol)
- 1040634-44-3(2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-fluorophenyl)acetamide)
- 527674-00-6(2-(1-Methyl-4-piperidinyl)azepane)
- 1807249-40-6(Methyl 2-cyano-3-trifluoromethoxy-5-(trifluoromethylthio)benzoate)
- 2024616-78-0(Tert-butyl 4-(4-amino-5-nitropyridin-2-yl)piperazine-1-carboxylate)
- 955638-24-1(N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzene-1-sulfonamide)
- 1369401-50-2(3-3-(2-methylphenyl)phenylbutan-1-amine)
- 2228563-49-1(3-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-2,2-difluoropropan-1-amine)
推奨される供給者
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量
